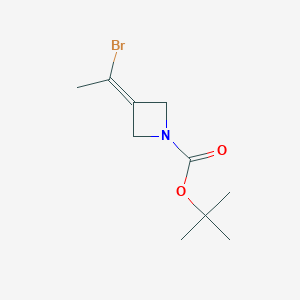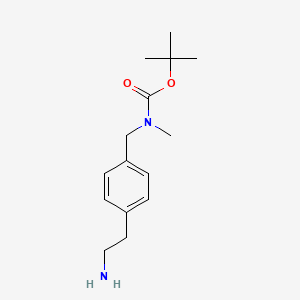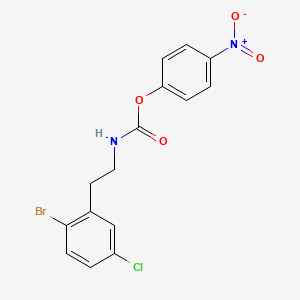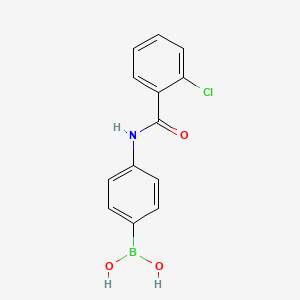
(4-(2-Chlorobenzamido)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Chlorobenzamido)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-chlorobenzamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorobenzamido)phenyl)boronic acid typically involves the formation of the boronic acid group through hydroboration or borylation reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
化学反応の分析
Types of Reactions
(4-(2-Chlorobenzamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents compatible with the functional groups present .
Major Products Formed
The major products formed from these reactions include phenols, amines, and other substituted aromatic compounds, depending on the specific reagents and conditions used.
科学的研究の応用
(4-(2-Chlorobenzamido)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which (4-(2-Chlorobenzamido)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, blocking its activity. This interaction is particularly effective against enzymes with serine or threonine residues in their active sites .
類似化合物との比較
Similar Compounds
Similar compounds include other arylboronic acids and boronate esters, such as phenylboronic acid and pinacol boronic esters .
Uniqueness
What sets (4-(2-Chlorobenzamido)phenyl)boronic acid apart is the presence of the 2-chlorobenzamido group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for targeted applications in medicinal chemistry and enzyme inhibition studies .
Conclusion
This compound is a versatile and valuable compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure and reactivity make it a subject of ongoing research and development in various scientific fields.
特性
分子式 |
C13H11BClNO3 |
|---|---|
分子量 |
275.50 g/mol |
IUPAC名 |
[4-[(2-chlorobenzoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BClNO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8,18-19H,(H,16,17) |
InChIキー |
YHNOVSZMOAYNRN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


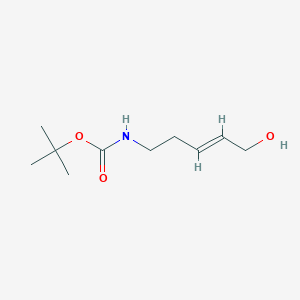
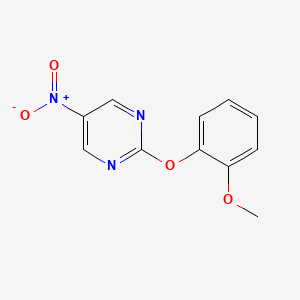
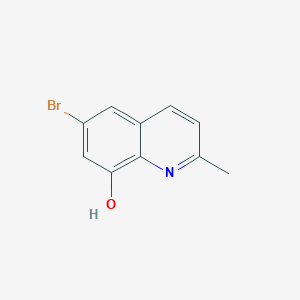
![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
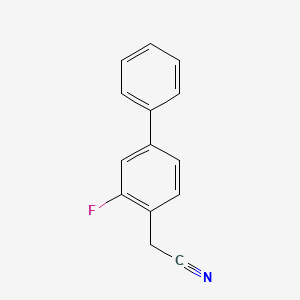
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
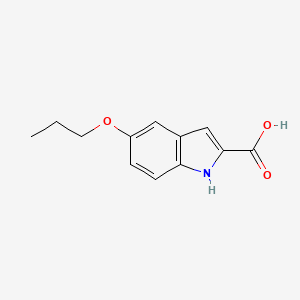
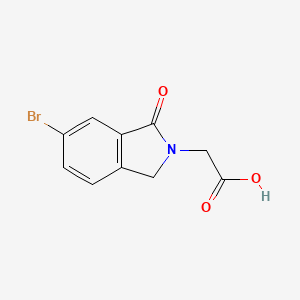
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
